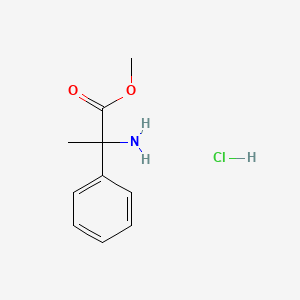

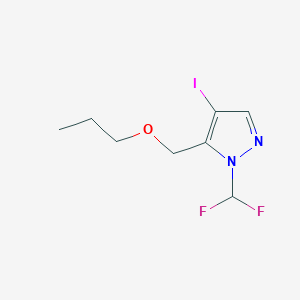

![molecular formula C9H10N4O3S B2530377 2-(メチルスルファニル)-7-ヒドロキシ-[1,2,4]トリアゾロ[1,5-a]ピリミジン-5-イル酢酸メチル CAS No. 439107-61-6](/img/structure/B2530377.png)

2-(メチルスルファニル)-7-ヒドロキシ-[1,2,4]トリアゾロ[1,5-a]ピリミジン-5-イル酢酸メチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate is a useful research compound. Its molecular formula is C9H10N4O3S and its molecular weight is 254.26. The purity is usually 95%.

BenchChem offers high-quality Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- 2-(メチルスルファニル)-7-ヒドロキシ-[1,2,4]トリアゾロ[1,5-a]ピリミジン-5-イル酢酸メチルは、抗菌剤としての可能性を示しています。研究者らは、細菌、真菌、その他の病原体に対するその有効性を調査してきました。 さらなる研究により、その作用機序と潜在的な臨床応用を理解する必要がある .

- この化合物は、その抗マラリア特性について調査されてきました。それはマラリア原虫の重要な酵素やプロセスを阻害する可能性があり、薬物開発の候補となっています。 研究者たちは、その有効性と安全性を探求することに熱心である .

- 調査の結果、2-(メチルスルファニル)-7-ヒドロキシ-[1,2,4]トリアゾロ[1,5-a]ピリミジン-5-イル酢酸メチルは、HIV TAR RNA と相互作用することが明らかになりました。 この相互作用を理解することで、HIV 治療のための新しい治療戦略につながる可能性がある .

- この化合物は、関連する複素環構造を合成するための貴重なビルディングブロックとして役立ちます。研究者らは、それを用いて4員から7員の複素環を構築してきました。 これらの誘導体は、多くの場合、ユニークな生物活性を示します .

- 2-(メチルスルファニル)-7-ヒドロキシ-[1,2,4]トリアゾロ[1,5-a]ピリミジン-5-イル酢酸メチルは、ジヒドロオロテートデヒドロゲナーゼ(DHODH)の潜在的な阻害剤として研究されてきました。 DHODH は抗マラリア薬発見の標的であり、阻害剤は原虫のピリミジン生合成を阻害することができます .

- 研究者らは、2-(メチルスルファニル)-7-ヒドロキシ-[1,2,4]トリアゾロ[1,5-a]ピリミジン-5-イル酢酸メチルを前駆体として、ピラゾール部分を有する新規な官能基化 1,3,4-チアジアゾール、1,3-チアゾール、およびピリミド[4,5-d][1,2,4]トリアゾロ[4,3-a]ピリミジンを合成しました。 これらの化合物は、抗菌活性および抗真菌活性について評価されました .

抗菌活性

抗マラリア研究

HIV TAR RNA 結合

複素環の合成

ジヒドロオロテートデヒドロゲナーゼ阻害剤

官能基化 1,3,4-チアジアゾールおよびチアゾール

作用機序

Target of Action

Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cell growth, and differentiation .

Mode of Action

Based on the activities of structurally similar compounds, it can be inferred that it might interact with its targets, leading to changes in their function .

Biochemical Pathways

Compounds with similar structures have been found to impact various pathways related to immune response, cell growth, and differentiation .

Result of Action

Based on the activities of structurally similar compounds, it can be inferred that it might have significant effects on cellular processes .

生化学分析

Biochemical Properties

Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with the enzyme cyclin-dependent kinase 2 (CDK2), where the compound acts as an inhibitor. This interaction is crucial as CDK2 is involved in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound has been shown to interact with the extracellular signal-regulated kinase (ERK) signaling pathway, leading to the suppression of ERK phosphorylation and downstream signaling . This interaction further contributes to its antiproliferative effects on cancer cells.

Cellular Effects

Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate exerts various effects on different types of cells and cellular processes. In cancer cells, it induces cell cycle arrest at the G2/M phase and promotes apoptosis. This is achieved through the regulation of cell cycle-related and apoptosis-related proteins . The compound also affects cell signaling pathways, particularly the ERK signaling pathway, by inhibiting the phosphorylation of ERK1/2, c-Raf, MEK1/2, and AKT . These effects result in the inhibition of cell proliferation and the induction of cell death. Furthermore, the compound influences gene expression by modulating the transcription of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

The molecular mechanism of action of Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate involves its binding interactions with specific biomolecules. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, which leads to the inhibition of CDK2 activity . This inhibition prevents the phosphorylation of downstream targets required for cell cycle progression, resulting in cell cycle arrest. Additionally, the compound’s interaction with the ERK signaling pathway involves the binding to and inhibition of upstream kinases, such as c-Raf and MEK1/2, thereby blocking the phosphorylation cascade that activates ERK1/2 . These molecular interactions collectively contribute to the compound’s antiproliferative and pro-apoptotic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its antiproliferative and pro-apoptotic effects on cancer cells even after prolonged exposure . The efficacy of the compound may decrease over time due to potential adaptive responses by the cells, such as the upregulation of compensatory signaling pathways.

Dosage Effects in Animal Models

The effects of Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative effects with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The compound’s therapeutic window is therefore narrow, and careful dosage optimization is required to achieve maximum efficacy with minimal adverse effects.

Metabolic Pathways

Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidative metabolism, resulting in the formation of various metabolites that are excreted via the kidneys. The interaction with cytochrome P450 enzymes can also lead to potential drug-drug interactions, affecting the metabolism of other co-administered drugs.

Transport and Distribution

Within cells and tissues, Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution. It accumulates in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its pharmacological effects.

Subcellular Localization

The subcellular localization of Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate is primarily in the cytoplasm and nucleus . The compound’s activity is influenced by its localization, as it needs to reach specific cellular compartments to interact with its target enzymes and proteins. Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to specific subcellular locations, enhancing its efficacy.

特性

IUPAC Name |

methyl 2-(2-methylsulfanyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O3S/c1-16-7(15)4-5-3-6(14)13-8(10-5)11-9(12-13)17-2/h3H,4H2,1-2H3,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSIMRPDZGPNHRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=O)N2C(=N1)N=C(N2)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

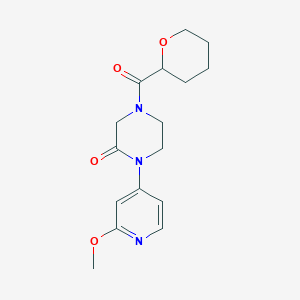

![3-hexyl-1-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2530296.png)

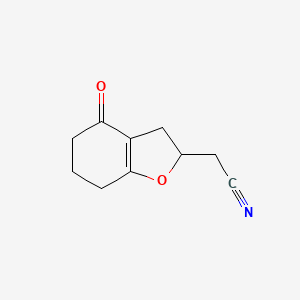

![5-benzyl-N-(4-butylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2530299.png)

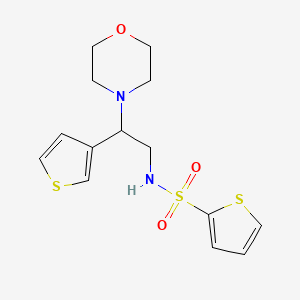

![3-[2-({[(3-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B2530300.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl]sulfanyl}acetamide](/img/structure/B2530304.png)

![3-amino-N-(2,3-dichlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2530305.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2530309.png)

![6-(4-methoxybenzyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2530316.png)